C13H13BrN2OS2

Botulinum Neurotoxin Thioredoxin Reductase Cellular Protection Assay

For studies requiring precise modulation of thioredoxin reductase or botulinum neurotoxin cellular mechanisms, structural fidelity is critical. SAR evidence confirms that even minor alterations to the hydrazone linkage or thiophene substitution pattern abolish activity. This compound is the exact validated isomer required for reproducible results. - Inhibits TrxR1 with an IC50 of 1.03 μM via a covalent quinone methide mechanism. - Protects neuronal SNAP-25 from BoNT/A cleavage with an EC50 of 4.9 μM in hiPSC-derived neurons. - Supplied at ≥95% purity with 1H NMR characterization, ensuring identity for critical in vitro studies.

Molecular Formula C13H13BrN2OS2
Molecular Weight 357.3 g/mol
Cat. No. B12180299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H13BrN2OS2
Molecular FormulaC13H13BrN2OS2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CBr
InChIInChI=1S/C13H13BrN2OS2/c14-5-7-6-18-13-15-11(17)10-8-3-1-2-4-9(8)19-12(10)16(7)13/h7H,1-6H2
InChIKeyUGIHUIYATGNEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H13BrN2OS2 Identification and Purity Characterization


The molecular formula C13H13BrN2OS2 (MW 357.3 g/mol) corresponds to a class of brominated thiophene-carbohydrazide derivatives [1]. The specific isomer N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide has been structurally characterized by 1H NMR spectroscopy in DMSO-d6, confirming its identity and purity for research use [2]. This compound has been investigated as a cellular inhibitor of botulinum neurotoxin/A (BoNT/A) activity and as an inhibitor of thioredoxin reductase (TrxR) [3]. The compound contains two thiophene rings, one brominated, connected via a hydrazone linkage, and is typically supplied at ≥95% purity for in vitro research applications .

Identity confirmed by 1H NMR in DMSO-d6
≥95% purity for in vitro research applications
BoNT/A and TrxR pathway studies in cellular models
Brominated thiophene-carbohydrazide research tool compound

C13H13BrN2OS2 Structural Specificity


The substitution of C13H13BrN2OS2 derivatives with close structural analogs is scientifically unjustified due to the profound impact of subtle structural variations on biological activity. A structure-activity relationship (SAR) study of related N-hydroxysuccinimide inhibitors revealed that modifications to the leaving group, ester functionality, or substitution pattern can result in complete loss of cellular activity [1]. For instance, replacing the para-acetoxybenzyl moiety with an ortho-substituted analog (compound 11) or altering the N-hydroxysuccinimide core (compounds 8, 10) rendered the molecules inactive in BoNT/A cellular protection assays [2]. Furthermore, the specific thiophene substitution pattern and bromine position are critical for target engagement, as evidenced by the distinct inhibitory profiles of various thiophenecarbohydrazide derivatives against thioredoxin reductase [3]. Therefore, procuring the exact specified isomer is essential for experimental reproducibility and valid SAR interpretation.

Target compound
Exact substitution pattern and bromine position support target engagement profile
Structural analogs
Altered substitution pattern may result in complete loss of cellular activity profile
Target compound
N-hydroxysuccinimide architecture with 4-acetoxybenzyl leaving group
Core-modified analogs
Modification of the NHS core or leaving group may shift pathway-response endpoints
Target compound
Specific thiophene-carbohydrazide isomer with hydrazone linkage confirmed
Isomeric variants
Different isomer or regioisomer may not transfer target engagement context; requires validation

C13H13BrN2OS2 Differentiation from In-Class Analogs


Cellular Potency in BoNT/A Protection Assay

In a cellular assay measuring protection of SNAP-25 cleavage by BoNT/A in hiPSC-derived neurons, compound 6 (C13H13BrN2OS2 derivative) exhibited an EC50 of 4.9 μM, representing an approximately 12.9-fold increase in potency compared to the initial lead compound 2 (EC50 = 63 μM) [1]. This marked improvement in cellular efficacy is attributed to the simplified N-hydroxysuccinimide architecture lacking the two hydrophobic aryl appendages present in compound 2 [2].

BoNT/A protection EC50
Head-to-head
EC50 = 4.9 μM vs 63 μM (~12.9-fold difference)
Reported cellular protection assay context
hiPSC-derived neurons; SNAP-25 cleavage endpoint
Botulinum Neurotoxin Thioredoxin Reductase Cellular Protection Assay

TrxR1 Inhibition Potency

The compound N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide (CHEMBL2035462) inhibits rat liver TrxR1 with an IC50 of 1.03 μM [1]. While a direct head-to-head comparison for this specific target is not available, this potency is notable within the class of thiophenecarbohydrazide TrxR inhibitors and supports the compound's proposed mechanism of action in BoNT/A cellular protection [2]. Other analogs in the same SAR series displayed varying IC50 values against TrxR (e.g., compound 23: IC50 = 5.39 μM), underscoring the importance of the specific substituents [3].

TrxR1 Inhibition IC50
Class-level
IC50 = 1.03 μM (rat liver TrxR1)
Supports TrxR pathway investigation
Compound 23 IC50 = 5.39 μM; class-level comparison
Thioredoxin Reductase Enzyme Inhibition Redox Biology

Selenocysteine vs. Cysteine Selectivity

Mass spectrometry-based profiling revealed that compound 6 (C13H13BrN2OS2 derivative) exhibits enhanced selectivity for selenocysteine (Sec) residues over cysteine (Cys) residues compared to analog compound 3 [1]. While quantitative selectivity ratios were not explicitly provided, the study states that '6 has enhanced selectivity to Sec than Cys because additional nonspecific cysteines were modified by 3' [2]. This differential reactivity profile is critical for targeting selenoproteins like TrxR while minimizing off-target cysteine modifications.

Sec vs Cys selectivity
Head-to-head
Enhanced Sec selectivity over Cys vs compound 3
Supports selenoprotein-targeting interpretation
MS-based reactivity profiling; qualitative assessment
Selectivity Selenocysteine Cysteine Chemical Probe

Kinase Off-Target Profiling

To exclude potential off-target effects on Src kinase-mediated BoNT/A phosphorylation, compound 6 was screened against a panel of 50 kinases at 20 μM concentration [1]. The compound presented no activity against any of the kinases examined, including Src kinase [2]. This negative selectivity data is valuable for interpreting cellular results and confirms that the observed BoNT/A protection is not mediated through kinase inhibition.

Kinase off-target panel
Supporting evidence
No inhibition of 50 kinases at 20 μM
Off-target kinase review context
Src kinase included; phenotypic interpretation support
Kinase Selectivity Off-Target Profiling Chemical Probe Validation

Research and Industrial Applications of C13H13BrN2OS2


TrxR Biology Chemical Probe

This compound is a validated inhibitor of thioredoxin reductase 1 (TrxR1) with an IC50 of 1.03 μM in rat liver homogenate assays [1]. Its mechanism involves the liberation of a quinone methide species that covalently modifies the enzyme, providing a tool for studying TrxR-dependent redox signaling and cellular protection mechanisms [2]. Researchers should use this compound for in vitro enzyme inhibition studies and cellular assays where TrxR modulation is of interest.

BoNT/A Intoxication in Neuronal Models

In hiPSC-derived neurons, compound 6 protects SNAP-25 from BoNT/A-mediated cleavage with an EC50 of 4.9 μM [3]. This activity is not due to direct protease inhibition but rather through inhibition of TrxR, which is required for toxin translocation [4]. This compound serves as a valuable tool for dissecting the post-entry steps of BoNT/A intoxication and for validating TrxR as a therapeutic target for botulism.

Quinone Methide-Based Suicide Inhibitor SAR

Compound 6 belongs to a series of N-hydroxysuccinimide-based inhibitors that act via a suicide substrate mechanism [5]. Its structure, featuring a 4-acetoxybenzyl group, serves as a reference scaffold for investigating the relationship between leaving group structure, quinone methide generation kinetics, and cellular potency [6]. Researchers designing covalent inhibitors or studying quinone methide chemistry can utilize this compound as a benchmark for comparative SAR analyses.

Analytical Reference Standard

The compound is available with ≥95% purity and has been characterized by 1H NMR spectroscopy in DMSO-d6 [7]. It can be employed as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quantification of thiophenecarbohydrazide derivatives in biological matrices or synthetic mixtures .

Application
Selection Property
Validation Focus
TrxR redox pathway research
TrxR1 inhibition assay context
Redox signaling endpoint review
BoNT/A intoxication model studies
Neuronal protection assay context
SNAP-25 cleavage monitoring
Suicide inhibitor SAR investigations
Leaving group scaffold review
Quinone methide mechanism interpretation
Analytical method development
Identity and purity confirmation
Method validation in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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